Ononitol, (+)-

Description

Methylinositol has been used in trials studying the treatment of Dementia and Alzheimer's Disease.

D-Pinitol has been reported in Abies pindrow, Glycine max, and other organisms with data available.

METHYLINOSITOL is a small molecule drug with a maximum clinical trial phase of II.

See also: Alfalfa leaf (part of).

Properties

IUPAC Name |

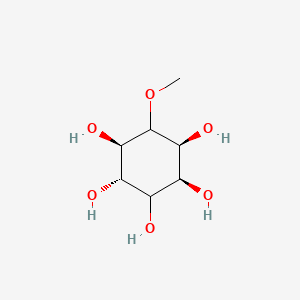

(1S,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4-,5-,6+,7?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCFFEYYQKSRSV-FEPQRWDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(C1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1[C@@H]([C@H](C([C@@H]([C@@H]1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883108, DTXSID601029635, DTXSID901337631 | |

| Record name | (+)-Pinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S,3S,4S,5S,6S)-6-Methoxy-1,2,3,4,5-cyclohexanepentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601029635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Pinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901337631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484-68-4, 6090-97-7, 10284-63-6 | |

| Record name | Pinitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ononitol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006090977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylinositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010284636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylinositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12969 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+)-Pinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S,3S,4S,5S,6S)-6-Methoxy-1,2,3,4,5-cyclohexanepentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601029635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Pinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901337631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PINITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF9HZN9T0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ONONITOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A998ME07KR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLINOSITOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N55OCE7X7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of (+)-Ononitol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Ononitol, also known as 4-O-methyl-D-myo-inositol, is a naturally occurring cyclitol, a type of sugar alcohol. As a derivative of myo-inositol, a key component in cellular signaling, (+)-Ononitol is of significant interest to researchers in various fields, including drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical properties of (+)-Ononitol, detailed experimental protocols for their determination, and an illustrative representation of its relevant biological signaling pathway.

Physicochemical Properties

The fundamental physicochemical characteristics of (+)-Ononitol are summarized in the table below. These properties are crucial for understanding its behavior in biological and chemical systems, informing decisions in experimental design, formulation development, and pharmacokinetic studies.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄O₆ | [1][2] |

| Molecular Weight | 194.18 g/mol | [1][2] |

| Melting Point | 167-169 °C | [2] |

| Boiling Point | Not available. Sugar alcohols often decompose at high temperatures before boiling. | |

| Solubility | Predicted to be highly soluble in water (544 g/L). Myo-inositol, the parent compound, is highly soluble in water and slightly soluble in ethanol, but insoluble in chloroform and ether. | |

| Optical Activity | Dextrorotatory (+) | |

| Specific Rotation ([α]D) | Not available in the reviewed literature. |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of (+)-Ononitol are outlined below. These protocols are based on established techniques for the analysis of cyclitols and other small organic molecules.

Melting Point Determination

Principle: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. It is a key indicator of purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry (+)-Ononitol is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate of 10-20°C per minute for an initial approximate determination.

-

For an accurate measurement, a fresh sample is heated to a temperature approximately 20°C below the approximate melting point.

-

The heating rate is then reduced to 1-2°C per minute.

-

The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range.

-

Mass Spectrometry (MS) Analysis

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and structure of a compound.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation and Derivatization:

-

A known amount of (+)-Ononitol is dissolved in a suitable solvent (e.g., pyridine).

-

To increase volatility for GC analysis, the hydroxyl groups are derivatized. A common method is silylation, using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).

-

The mixture is heated to ensure complete derivatization.

-

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

-

Chromatographic Conditions:

-

Column: A nonpolar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is programmed to ensure separation from other components and optimal peak shape (e.g., initial temperature of 150°C, ramped to 280°C).

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Data Acquisition: Full scan mode to obtain the mass spectrum or Selected Ion Monitoring (SIM) for targeted quantification. The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns of the derivatized (+)-Ononitol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.

Methodology (¹H and ¹³C NMR):

-

Sample Preparation:

-

Approximately 5-10 mg of (+)-Ononitol is dissolved in a deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆).

-

A small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, is added.

-

The solution is transferred to a 5 mm NMR tube.

-

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters to set include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR: A one-dimensional carbon NMR spectrum is acquired, often with proton decoupling to simplify the spectrum.

-

-

Data Processing and Analysis:

-

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.

-

The spectrum is phased, baseline corrected, and referenced to the internal standard.

-

The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are analyzed to elucidate the molecular structure of (+)-Ononitol.

-

Optical Rotation Measurement

Principle: Chiral molecules, such as (+)-Ononitol, rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic properties. The "(+)" in (+)-Ononitol indicates it is dextrorotatory, meaning it rotates plane-polarized light in a clockwise direction.

Methodology:

-

Sample Preparation: A solution of (+)-Ononitol of a known concentration is prepared using a suitable solvent in which it is soluble and which is not optically active itself (e.g., water or ethanol).

-

Apparatus: A polarimeter is used for the measurement. The instrument is calibrated using a blank (the pure solvent).

-

Procedure:

-

The polarimeter tube is filled with the prepared solution, ensuring no air bubbles are present.

-

The tube is placed in the polarimeter.

-

The observed angle of rotation (α) is measured. The measurement is typically performed at a standard wavelength (e.g., the sodium D-line at 589 nm) and a controlled temperature (e.g., 20°C or 25°C).

-

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Biological Context: The Phosphoinositide Signaling Pathway

As a derivative of myo-inositol, (+)-Ononitol is structurally related to a key player in a fundamental cellular signaling pathway: the phosphoinositide pathway. This pathway is crucial for the transduction of extracellular signals into intracellular responses, governing a wide array of cellular processes.

The diagram below illustrates the central role of myo-inositol in this pathway. Myo-inositol is a precursor for the synthesis of phosphatidylinositol (PI), which is sequentially phosphorylated to form phosphatidylinositol 4,5-bisphosphate (PIP₂). Upon stimulation of cell surface receptors, the enzyme Phospholipase C (PLC) cleaves PIP₂ into two important second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC), both leading to a cascade of downstream cellular events.

The workflow for the analysis of (+)-Ononitol's physicochemical properties generally follows a sequence of purification, identification, and characterization.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of (+)-Ononitol. The presented data and experimental protocols are intended to support researchers and professionals in their work with this compound. While key properties such as molecular formula, weight, and melting point are well-documented, further experimental investigation is required to definitively determine its boiling point and specific rotation. The biological context provided, highlighting its relationship with the phosphoinositide signaling pathway, underscores the potential of (+)-Ononitol as a molecule of interest in various therapeutic areas.

References

The Ononitol Biosynthesis Pathway in Leguminous Plants: A Technical Guide for Researchers

Abstract

Ononitol (4-O-methyl-myo-inositol), a cyclitol or cyclic sugar alcohol, is a significant metabolite in leguminous plants, playing a crucial role in osmotic regulation and tolerance to abiotic stresses such as salinity and drought. This technical guide provides an in-depth exploration of the ononitol biosynthesis pathway in legumes, designed for researchers, scientists, and professionals in drug development. The guide details the enzymatic steps, key enzymes, regulatory mechanisms, and comprehensive experimental protocols for the study of this pathway. Quantitative data on ononitol concentrations in various leguminous species are presented in a structured format, and all described pathways and workflows are visualized using logical diagrams.

Introduction

Leguminous plants, a cornerstone of global agriculture and nutrition, have evolved sophisticated biochemical mechanisms to adapt to environmental challenges. Among these is the accumulation of compatible solutes, such as ononitol. Ononitol, a methylated derivative of myo-inositol, functions as an osmoprotectant, maintaining cellular turgor and protecting cellular structures under conditions of water deficit. Understanding the biosynthesis of ononitol is pivotal for developing stress-tolerant crop varieties and exploring its potential pharmacological applications. This guide synthesizes current knowledge on the ononitol biosynthesis pathway, offering a technical resource for its comprehensive study.

The Ononitol Biosynthesis Pathway

The biosynthesis of ononitol is a two-step enzymatic process that originates from the central metabolite, myo-inositol.

2.1. Step 1: Biosynthesis of myo-Inositol

The precursor for ononitol, myo-inositol, is synthesized from D-glucose-6-phosphate, an intermediate of glycolysis and the pentose phosphate pathway. This initial conversion is a critical regulatory point in the overall pathway.

-

Reaction: D-glucose-6-phosphate is isomerized and cyclized to form myo-inositol-1-phosphate.

-

Enzyme: L-myo-inositol-1-phosphate synthase (MIPS; EC 5.5.1.4).

-

Substrate: D-glucose-6-phosphate.

-

Product: myo-inositol-1-phosphate.

Subsequently, myo-inositol-1-phosphate is dephosphorylated to yield free myo-inositol.

-

Enzyme: myo-inositol monophosphatase (IMP; EC 3.1.3.25).

-

Substrate: myo-inositol-1-phosphate.

-

Product: myo-inositol.

2.2. Step 2: Methylation of myo-Inositol to Ononitol

The final and committing step in ononitol biosynthesis is the methylation of myo-inositol.

-

Reaction: A methyl group is transferred from S-adenosyl-L-methionine (SAM) to the C4 hydroxyl group of myo-inositol.[1]

-

Enzyme: myo-inositol O-methyltransferase (IMT; EC 2.1.1.129).

-

Substrates: myo-inositol and S-adenosyl-L-methionine (SAM).

-

Products: D-ononitol and S-adenosyl-L-homocysteine (SAH).

In some leguminous plants, ononitol can be further converted to its epimer, D-pinitol, through the action of ononitol epimerase.

Diagram of the Ononitol Biosynthesis Pathway

Regulation of Ononitol Biosynthesis

The biosynthesis of ononitol in leguminous plants is primarily regulated at the transcriptional level, with abiotic stress, particularly salinity, being a major inducing factor.

During normal growth conditions, the expression of the myo-inositol O-methyltransferase (IMT) gene is generally repressed. However, under salt stress, the transcription of IMT is induced in all cell types. Concurrently, the expression of L-myo-inositol-1-phosphate synthase (INPS), the enzyme responsible for the synthesis of the precursor myo-inositol, is also subject to tissue-specific regulation. In response to salinity, INPS expression is enhanced in leaves but repressed in roots. This differential regulation suggests a coordinated response where myo-inositol is synthesized in the leaves and then transported to the roots via the phloem to be converted into ononitol, contributing to systemic stress tolerance. The coordinate transcriptional induction of INPS and IMT under stress highlights a key adaptive strategy in halophytic and some leguminous plants.

Diagram of Stress-Induced Regulation of Ononitol Biosynthesis

Quantitative Data on Ononitol in Leguminous Plants

The concentration of ononitol varies significantly among different leguminous species, tissues, and developmental stages. The following table summarizes available quantitative data.

| Leguminous Plant Species | Tissue | Ononitol Concentration | Reference |

| Black-eyed pea (Vigna unguiculata) | Seed | 2.03 mg/g sample | |

| Pea (Pisum sativum) | Root nodules (strain 1045) | Major soluble carbohydrate | |

| Cowpea (Vigna unguiculata) | Sprouts | Levels change during sprouting | |

| Common bean (Phaseolus vulgaris) | Sprouts | Levels change during sprouting | |

| Peanut (Arachis hypogaea) | Roots | Present and quantifiable |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of ononitol biosynthesis.

5.1. Extraction of Ononitol from Plant Tissues

This protocol describes a general method for the extraction of ononitol and other inositols from leguminous plant tissues.

-

Sample Preparation: Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the tissue to a constant dry weight.

-

Homogenization: Grind the lyophilized tissue to a fine powder using a mortar and pestle or a ball mill.

-

Extraction:

-

Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

Add 1 mL of 80% (v/v) aqueous ethanol.

-

Vortex thoroughly for 1 minute.

-

Incubate at 70°C for 15 minutes in a water bath or heating block, with intermittent vortexing.

-

-

Clarification:

-

Centrifuge the extract at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

-

Drying: Evaporate the solvent from the supernatant to complete dryness using a vacuum concentrator (e.g., SpeedVac).

-

Storage: Store the dried extract at -20°C until analysis.

5.2. Quantification of Ononitol by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the derivatization and analysis of ononitol extracts by GC-MS.

-

Derivatization:

-

To the dried extract, add 40 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Vortex for 30 seconds.

-

Incubate at 37°C for 2 hours with shaking (1000 rpm) in a thermomixer.

-

Add 70 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

-

Incubate at 37°C for 30 minutes with shaking.

-

Centrifuge briefly to collect the liquid and transfer the supernatant to a GC-MS vial.

-

-

GC-MS Analysis:

-

GC Column: Use a capillary column suitable for sugar analysis, such as a 30 m x 0.25 mm i.d., 0.25 µm film thickness HP-5ms or equivalent.

-

Injection: Inject 1 µL of the derivatized sample in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp to 330°C at 15°C/minute.

-

Hold at 330°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1-2 mL/minute.

-

MS Parameters:

-

Acquire mass spectra in full scan mode over a mass range of 33-600 m/z.

-

Use electron ionization (EI) at 70 eV.

-

-

-

Quantification:

-

Identify the ononitol peak based on its retention time and mass spectrum compared to an authentic standard. The trimethylsilyl derivative of ononitol will have characteristic fragment ions.

-

Prepare a standard curve using known concentrations of ononitol standard subjected to the same derivatization procedure.

-

Quantify the ononitol in the samples by comparing the peak area to the standard curve. An internal standard (e.g., ribitol) should be added before extraction for accurate quantification.

-

Experimental Workflow for Ononitol Quantification

5.3. In Vitro Assay for myo-Inositol O-Methyltransferase (IMT) Activity

This protocol describes a method for expressing and assaying the activity of IMT.

-

Recombinant Enzyme Expression:

-

Clone the coding sequence of the putative IMT gene from the leguminous plant of interest into an E. coli expression vector (e.g., pET vector with a His-tag).

-

Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and purify the recombinant IMT protein using nickel-affinity chromatography.

-

-

Enzyme Assay:

-

Reaction Mixture (total volume of 50 µL):

-

50 mM Tris-HCl buffer (pH 8.0)

-

10 mM myo-inositol

-

1 mM S-adenosyl-L-methionine (SAM)

-

5 mM Dithiothreitol (DTT)

-

Purified recombinant IMT enzyme (e.g., 1-5 µg)

-

-

Procedure:

-

Assemble the reaction mixture on ice, adding the enzyme last to initiate the reaction.

-

Incubate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of chloroform and vortexing vigorously.

-

-

-

Product Detection and Quantification:

-

Separate the aqueous and organic phases by centrifugation.

-

The product, ononitol, will be in the aqueous phase.

-

Analyze the aqueous phase for the presence of ononitol using GC-MS as described in section 5.2.

-

Enzyme activity can be calculated based on the amount of ononitol produced per unit time per amount of enzyme.

-

Conclusion

The biosynthesis of ononitol is a vital metabolic pathway in leguminous plants for adaptation to abiotic stress. This technical guide has provided a detailed overview of the pathway, its regulation, and robust experimental protocols for its investigation. The synthesis of ononitol from myo-inositol, catalyzed by IMT, and its upregulation under stress conditions, underscores its importance in plant resilience. The provided methodologies for extraction, quantification, and enzyme activity assays serve as a practical resource for researchers aiming to further elucidate the role of ononitol in legumes and explore its potential for crop improvement and biotechnological applications. Future research should focus on identifying the specific transcription factors and signaling components that mediate the stress-induced expression of ononitol biosynthesis genes.

References

Ononitol: A Key Player in Osmotic Stress Tolerance

An In-depth Technical Guide on the Biological Role of Ononitol as an Osmoprotectant

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the face of increasing environmental stressors such as drought and high salinity, understanding the intricate mechanisms of plant stress tolerance is paramount. One of the key strategies employed by plants to combat osmotic stress is the accumulation of compatible solutes, also known as osmoprotectants. These small organic molecules can accumulate to high concentrations within the cytoplasm without interfering with normal cellular functions, thereby helping to maintain cell turgor, protect cellular structures, and scavenge reactive oxygen species. Among the diverse array of osmoprotectants, the cyclitol D-ononitol (4-O-methyl-myo-inositol) has emerged as a significant player in the defense against osmotic stress, particularly in certain plant families like the Fabaceae (legumes). This technical guide provides a comprehensive overview of the biological role of ononitol as an osmoprotectant, detailing its biosynthesis, mechanism of action, and the experimental methodologies used to study its function.

Biosynthesis of Ononitol

The synthesis of ononitol is a specialized branch of myo-inositol metabolism, a crucial pathway involved in various cellular processes, including signal transduction and membrane biogenesis.[1] The key enzymatic step in ononitol biosynthesis is the methylation of myo-inositol.

This reaction is catalyzed by the enzyme myo-inositol O-methyltransferase (IMT) . The expression and activity of IMT are often induced by osmotic stress conditions such as high salinity and drought, leading to the accumulation of ononitol in plant tissues.[2]

Figure 1: Biosynthetic pathway of D-Ononitol from Glucose-6-Phosphate.

Mechanism of Action as an Osmoprotectant

Ononitol confers protection against osmotic stress through several mechanisms:

-

Osmotic Adjustment: The accumulation of ononitol in the cytoplasm lowers the cellular water potential, helping to maintain a favorable water gradient from the soil to the plant cells. This is crucial for maintaining cell turgor and supporting growth under water-limiting conditions.

-

Enzyme and Membrane Protection: Ononitol can stabilize proteins and cellular membranes, protecting them from the denaturing effects of dehydration and high ion concentrations.[3] It is hypothesized to replace water molecules at the surface of macromolecules, thereby preserving their native conformation and function.

-

Reactive Oxygen Species (ROS) Scavenging: Osmotic stress often leads to the overproduction of reactive oxygen species (ROS), which can cause significant damage to cellular components. Ononitol, like other cyclitols, has been shown to possess ROS scavenging activity, thus helping to mitigate oxidative stress.[4]

Quantitative Data on Ononitol's Efficacy

The osmoprotective role of ononitol has been demonstrated in various studies, particularly through the use of transgenic plants engineered to produce this cyclitol.

| Organism | Stress Condition | Ononitol Concentration | Observed Effects | Reference |

| Transgenic Tobacco (Nicotiana tabacum) | 200 mM NaCl | >35 µmol/g fresh weight | Increased salt and drought tolerance; higher photosynthetic rates compared to wild type. | [1] |

| Pea (Pisum sativum) root nodules | Symbiosis with Rhizobium leguminosarum | Predominant soluble carbohydrate | Implicated in stress tolerance during the symbiotic interaction. | |

| Medicago sativa | General | Constituent of the plant | Natural presence suggests a role in stress adaptation. |

Ononitol in Rhizobia-Legume Symbiosis

The symbiotic relationship between legumes and nitrogen-fixing rhizobia is sensitive to environmental stresses, including osmotic stress. Ononitol has been identified as a predominant soluble carbohydrate in the root nodules of pea plants, suggesting a role in protecting the nitrogen-fixing bacteroids and the plant nodule cells from the low water potential environment that can develop in the soil. The accumulation of ononitol may be a key adaptation for maintaining symbiotic nitrogen fixation under drought and salinity.

Relevance for Drug Development

While the primary research focus on ononitol has been in the context of plant biology, the study of its precursor, myo-inositol, has significant implications for human health and drug development. Myo-inositol and its derivatives are involved in numerous signaling pathways in mammals and have been investigated for their therapeutic potential in conditions such as polycystic ovary syndrome (PCOS), metabolic syndrome, and various neurological disorders. Although direct therapeutic applications of ononitol in humans have not been extensively explored, its role as a stable, non-toxic osmolyte and potential antioxidant warrants further investigation. Its ability to protect cells from stress could be relevant in the context of cellular therapies and the development of cytoprotective agents.

Experimental Protocols

Extraction and Quantification of Ononitol from Plant Tissue via HPLC

This protocol describes a general method for the extraction and quantification of ononitol from plant tissues. Optimization may be required depending on the specific plant species and tissue type.

a. Sample Preparation:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Lyophilize the powdered tissue to determine the dry weight.

b. Extraction:

-

To approximately 100 mg of lyophilized tissue, add 5 ml of 80% (v/v) ethanol.

-

Incubate the mixture at 80°C for 1 hour, with occasional vortexing.

-

Centrifuge the extract at 10,000 x g for 15 minutes.

-

Collect the supernatant. Repeat the extraction of the pellet with another 5 ml of 80% ethanol to ensure complete extraction.

-

Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

-

Resuspend the dried extract in a known volume (e.g., 1 ml) of deionized water.

-

Filter the resuspended extract through a 0.22 µm syringe filter before HPLC analysis.

c. HPLC Analysis:

-

Column: A carbohydrate analysis column, such as an Aminex HPX-87C or similar column suitable for sugar alcohol separation.

-

Mobile Phase: Deionized water.

-

Flow Rate: 0.6 ml/min.

-

Column Temperature: 85°C.

-

Detection: Pulsed Amperometric Detector (PAD) or Refractive Index (RI) detector.

-

Quantification: Generate a standard curve using a pure ononitol standard of known concentrations. Calculate the concentration of ononitol in the plant extracts by comparing their peak areas to the standard curve.

References

- 1. Inositol: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 2. Regulation of cell-specific inositol metabolism and transport in plant salinity tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijcmas.com [ijcmas.com]

- 4. myo-Inositol Assay Kit for analysis of myo-inositol in food | Megazyme [megazyme.com]

Unveiling (+)-Ononitol: A Technical Guide to its Discovery and Isolation from Medicago sativa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of (+)-Ononitol, a methylated inositol found in Medicago sativa (alfalfa). This document details the experimental protocols for extraction and purification, presents quantitative data, and explores the known biological signaling pathways associated with this compound, offering valuable insights for its potential therapeutic applications.

Introduction

(+)-Ononitol, chemically known as 4-O-methyl-myo-inositol, is a naturally occurring cyclitol found in various plants, including the common forage crop Medicago sativa. As a derivative of myo-inositol, it is involved in several metabolic processes within the plant. In recent years, inositols and their derivatives have garnered significant attention from the scientific community for their potential roles in cellular signaling and as therapeutic agents. This guide serves as a comprehensive resource for researchers interested in the isolation and investigation of (+)-Ononitol from alfalfa.

Quantitative Analysis of (+)-Ononitol in Medicago sativa

The concentration of (+)-Ononitol varies in different parts of the Medicago sativa plant. Microwave-Assisted Extraction (MAE) has been identified as an efficient method for the extraction of inositols from alfalfa. The quantitative data presented below is derived from studies utilizing MAE followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

| Plant Part | Ononitol Concentration (mg/g dry weight) | Total Inositol Yield (MAE) (mg/g dry weight) |

| Leaves | Similar to myo-inositol | Up to twice the yield of Solid-Liquid Extraction |

| Stems | Similar to myo-inositol | Not specified |

Note: Specific concentration ranges for ononitol are often reported in conjunction with other inositols. Pinitol is the most abundant inositol in alfalfa leaves and stems.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and characterization of (+)-Ononitol from Medicago sativa.

Plant Material Preparation

Fresh leaves and stems of Medicago sativa should be collected and dried to a constant weight. Drying can be achieved by air-drying in a dark, well-ventilated area or by using a plant dryer at a controlled temperature (e.g., 40°C) to prevent degradation of bioactive compounds. The dried plant material is then ground into a fine powder to increase the surface area for efficient extraction.

Microwave-Assisted Extraction (MAE) of (+)-Ononitol

MAE is a rapid and efficient method for extracting bioactive compounds from plant matrices.

Protocol:

-

Sample Preparation: Weigh a precise amount of powdered Medicago sativa material (e.g., 1 gram) and place it in a microwave-transparent extraction vessel.

-

Solvent Addition: Add a suitable solvent system. A mixture of ethanol and water (e.g., 50:50 v/v) is commonly used for the extraction of polar compounds like inositols.

-

Microwave Irradiation: Place the vessel in a microwave extractor. Set the extraction parameters, which should be optimized for maximum yield. Typical parameters include:

-

Microwave Power: 400-800 W

-

Temperature: 60-80°C

-

Extraction Time: 5-15 minutes

-

-

Filtration and Concentration: After extraction, the mixture is cooled and filtered to separate the extract from the solid plant residue. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

Workflow for Microwave-Assisted Extraction

Caption: Workflow for the Microwave-Assisted Extraction of (+)-Ononitol.

Purification by Column Chromatography

The crude extract containing (+)-Ononitol and other co-extracted compounds can be purified using column chromatography.

Protocol:

-

Column Preparation: A glass column is packed with a suitable stationary phase, such as silica gel or a specialized resin for carbohydrate separation (e.g., an anion-exchange resin). The column is equilibrated with a non-polar solvent.

-

Sample Loading: The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto the top of the column.

-

Elution: A gradient elution is performed, starting with a non-polar solvent and gradually increasing the polarity by introducing a more polar solvent (e.g., from n-hexane to ethyl acetate to methanol).

-

Fraction Collection: Fractions are collected at regular intervals.

-

Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing (+)-Ononitol.

-

Pooling and Concentration: Fractions containing pure (+)-Ononitol are pooled together and the solvent is removed under reduced pressure to yield the purified compound.

Purification Workflow

Caption: General workflow for the purification of (+)-Ononitol.

Structural Elucidation

The identity and purity of the isolated (+)-Ononitol are confirmed using various spectroscopic techniques.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule. For GC-MS analysis, ononitol is typically derivatized to its trimethylsilyl (TMS) ether.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure and stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

Spectroscopic Data for (+)-Ononitol:

| Technique | Key Observations (Expected) |

| GC-MS (as TMS derivative) | Characteristic fragmentation pattern with major peaks corresponding to the loss of TMS groups. |

| MS-MS ([M+H]⁺) | Precursor ion at m/z 195.0863, with characteristic fragment ions. |

| MS-MS ([M-H]⁻) | Precursor ion at m/z 193.0718, with characteristic fragment ions. |

| ¹H NMR | A complex pattern of multiplets in the δ 3.0-4.0 ppm region corresponding to the cyclohexane ring protons, and a singlet around δ 3.5 ppm for the methoxy group protons. |

| ¹³C NMR | Six signals for the cyclohexane ring carbons and one signal for the methoxy group carbon. |

| IR (KBr) | Broad absorption band in the 3200-3500 cm⁻¹ region (O-H stretching), and C-H stretching vibrations around 2900 cm⁻¹. |

Biological Activity and Signaling Pathways

While research specifically on (+)-Ononitol is emerging, studies on related inositols and ononitol monohydrate provide insights into its potential biological activities and involvement in cellular signaling.

Anti-inflammatory Activity: COX-2/PGE-2 Pathway

Recent studies on ononitol monohydrate, isolated from Cassia tora, have demonstrated its potential to inhibit the proliferation of human colorectal cancer cells. This effect is mediated through the downregulation of the cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE-2) inflammatory pathway.[1][2]

COX-2/PGE-2 Signaling Pathway

Caption: Ononitol's inhibitory effect on the COX-2/PGE-2 pathway.

Potential Role in Insulin Signaling: PI3K/Akt Pathway

Inositols, particularly myo-inositol and its derivatives, are known to be precursors for second messengers in the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism, and is a key component of insulin signaling. While direct evidence for (+)-Ononitol's role in this pathway is limited, its structural similarity to other biologically active inositols suggests it may have a modulatory effect.

PI3K/Akt Signaling Pathway

Caption: Potential modulatory role of (+)-Ononitol in the PI3K/Akt pathway.

Conclusion

(+)-Ononitol from Medicago sativa represents a promising natural product for further investigation in the fields of pharmacology and drug development. The methodologies outlined in this guide provide a framework for its efficient extraction and purification. The emerging evidence of its biological activity, particularly in inflammatory pathways, warrants further research to fully elucidate its therapeutic potential. This document serves as a foundational resource to facilitate these future endeavors.

References

- 1. Ononitol Monohydrate—A Glycoside Potentially Inhibit HT-115 Human Colorectal Cancer Cell Proliferation through COX-2/PGE-2 Inflammatory Axis Regulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ononitol Monohydrate-A Glycoside Potentially Inhibit HT-115 Human Colorectal Cancer Cell Proliferation through COX-2/PGE-2 Inflammatory Axis Regulations - PubMed [pubmed.ncbi.nlm.nih.gov]

(+)-Ononitol vs L-pinitol chemical differences

An In-depth Technical Guide to the Chemical Differences Between (+)-Ononitol and L-Pinitol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chemical and biological properties of two closely related inositol derivatives: (+)-Ononitol and L-pinitol. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced differences between these two stereoisomers.

Introduction to (+)-Ononitol and L-Pinitol

(+)-Ononitol and L-pinitol are naturally occurring methylated derivatives of inositol, a class of cyclic polyols that play crucial roles in various biological processes. While sharing the same molecular formula and mass, their distinct stereochemistry leads to differences in their physical, chemical, and biological properties. Understanding these differences is critical for their potential applications in pharmacology and biotechnology.

(+)-Ononitol , chemically known as 4-O-methyl-myo-inositol, is a derivative of myo-inositol, the most common isomer of inositol in nature. It has been identified in various plants and is known to act as an osmoprotectant, helping plants tolerate environmental stresses such as drought and high salinity[1][2]. Recent studies have also begun to explore its potential in human health, including its cytotoxic effects on cancer cells[3].

L-Pinitol , or 3-O-methyl-L-chiro-inositol, is the L-enantiomer of D-pinitol. D-pinitol is well-documented for its insulin-mimetic properties and its involvement in the PI3K/Akt signaling pathway, which is crucial for glucose metabolism. While L-pinitol is less studied than its D-enantiomer, understanding its distinct properties is essential for a complete picture of pinitol isomers.

Chemical and Physical Properties

The primary chemical difference between (+)-Ononitol and L-pinitol lies in their stereochemistry. (+)-Ononitol is a derivative of myo-inositol, which has a specific arrangement of its hydroxyl groups, while L-pinitol is a derivative of L-chiro-inositol. This results in different spatial orientations of their hydroxyl and methoxy groups, influencing their physical properties and biological activities.

| Property | (+)-Ononitol | L-Pinitol |

| Systematic Name | (1R,2S,3S,4S,5S,6S)-6-Methoxycyclohexane-1,2,3,4,5-pentol[4] | (1S,2R,3R,4S,5R,6R)-6-Methoxycyclohexane-1,2,3,4,5-pentol |

| Common Name | 4-O-methyl-myo-inositol[4] | 3-O-methyl-L-chiro-inositol |

| Molecular Formula | C₇H₁₄O₆ | C₇H₁₄O₆ |

| Molecular Weight | 194.18 g/mol | 194.18 g/mol |

| Melting Point | 167–169 °C | Not consistently reported, D-pinitol: 186-189 °C |

| Optical Rotation | Dextrorotatory (+) | Levorotatory (-) |

Stereochemical Relationship

The stereochemical difference between (+)-Ononitol and L-pinitol can be visualized by considering their parent inositol isomers. myo-Inositol, the precursor to (+)-Ononitol, has one axial and five equatorial hydroxyl groups in its most stable chair conformation. In contrast, chiro-inositol has a different arrangement of axial and equatorial hydroxyls. The methylation at different positions on these distinct inositol scaffolds results in the two different molecules.

Figure 1: 2D structures of (+)-Ononitol and L-Pinitol.

Biological Activities and Signaling Pathways

(+)-Ononitol

The primary established biological role of (+)-Ononitol is as an osmoprotectant in plants, where it accumulates in response to drought and salt stress, helping to maintain cellular turgor and protect cellular structures.

In the context of human health, preliminary studies have shown that ononitol monohydrate can inhibit the proliferation of human colorectal cancer cells (HT-115). This effect is suggested to be mediated through the downregulation of the COX-2/PGE-2 inflammatory axis. The study indicated that ononitol monohydrate treatment led to an increase in apoptotic cells and a decrease in inflammatory markers like TNF-α and IL-1β.

Figure 2: Proposed mechanism of (+)-Ononitol in HT-115 cells.

L-Pinitol and its Enantiomer D-Pinitol

The biological activities of L-pinitol are less explored than those of its enantiomer, D-pinitol. D-pinitol is widely recognized for its insulin-mimetic effects. It is known to improve glycemic control by acting on the insulin signaling pathway. Specifically, D-pinitol has been shown to activate the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway. This activation leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake into cells, and promotes glycogen synthesis.

Figure 3: D-Pinitol's role in the insulin signaling pathway.

Experimental Protocols

Separation and Identification by High-Performance Liquid Chromatography (HPLC)

The separation of inositol isomers can be challenging due to their structural similarity. Chiral HPLC is a powerful technique for resolving enantiomers.

Figure 4: General workflow for chiral HPLC separation.

Protocol Outline:

-

Sample Preparation: Dissolve the sample containing the inositol isomers in a suitable solvent (e.g., a mixture of hexane and ethanol for normal-phase chromatography).

-

Chromatographic System:

-

Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose, is essential.

-

Mobile Phase: The mobile phase composition is critical for achieving separation and will depend on the chosen column and whether operating in normal-phase, reversed-phase, or polar organic mode. A common mobile phase for normal-phase separation is a mixture of n-hexane and ethanol.

-

Detector: A refractive index detector (RID) is often used for detecting inositols as they lack a strong UV chromophore.

-

-

Method Development:

-

Optimize the mobile phase composition (e.g., the ratio of hexane to ethanol) to achieve baseline separation of the enantiomers.

-

Adjust the flow rate to optimize resolution and analysis time.

-

Maintain a constant column temperature to ensure reproducible retention times.

-

-

Quantification: Use external or internal standards of pure (+)-Ononitol and L-pinitol to create calibration curves for accurate quantification based on peak area.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of inositol isomers. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, allowing for the differentiation of stereoisomers.

¹H NMR Spectral Data of D-Pinitol (in D₂O):

-

δ 3.85 (2H, m, H-1, H-6)

-

δ 3.66 (1H, dd, J = 9.90, 2.6 Hz, H-2)

-

δ 3.61 (1H, dd, J = 9.98, 2.6 Hz, H-5)

-

δ 3.50 (1H, dd, J = 9.53, 9.98 Hz, H-4)

-

δ 3.45 (3H, s, OMe)

-

δ 3.19 (1H, dd, J = 9.90, 9.53 Hz, H-3)

¹³C NMR Spectral Data of D-Pinitol (in D₂O):

-

δ 82.96 (C-3)

-

δ 72.32 (C-1)

-

δ 71.89 (C-5)

-

δ 71.67 (C-2)

-

δ 70.73 (C-4)

-

δ 70.02 (C-6)

-

δ 59.88 (OMe)

Protocol Outline for NMR Analysis:

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a 1D ¹H NMR spectrum. The chemical shifts, coupling constants (J-values), and multiplicities of the signals will provide information about the connectivity and relative stereochemistry of the protons.

-

For complex spectra, 2D NMR techniques such as COSY (Correlated Spectroscopy) can be used to establish proton-proton correlations.

-

-

¹³C NMR Spectroscopy:

-

Acquire a 1D ¹³C NMR spectrum. The number of signals will indicate the number of unique carbon atoms, and their chemical shifts will provide information about their chemical environment.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

Structural Assignment: Compare the obtained spectral data with literature values for known inositol derivatives to confirm the structure and stereochemistry.

Conclusion

(+)-Ononitol and L-pinitol, while being stereoisomers, exhibit distinct chemical and biological properties. (+)-Ononitol, a derivative of myo-inositol, is primarily known for its role as an osmoprotectant in plants, with emerging research suggesting potential anti-inflammatory and anti-cancer activities. In contrast, the biological activity of L-pinitol is inferred from its well-studied enantiomer, D-pinitol, which is a potent insulin-mimetic agent acting through the PI3K/Akt signaling pathway. The differentiation and characterization of these compounds rely on advanced analytical techniques such as chiral HPLC and NMR spectroscopy. This guide provides a foundational understanding of the key differences between these two molecules, which is essential for researchers and drug development professionals exploring their therapeutic potential.

References

- 1. Increased salt and drought tolerance by D-ononitol production in transgenic Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Increased Salt and Drought Tolerance by D-Ononitol Production in Transgenic Nicotiana tabacum L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ononitol Monohydrate—A Glycoside Potentially Inhibit HT-115 Human Colorectal Cancer Cell Proliferation through COX-2/PGE-2 Inflammatory Axis Regulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ononitol - Wikipedia [en.wikipedia.org]

Cyclitols: A Deep Dive into Their Biological Significance and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cyclitols, a class of carbocyclic polyols, are ubiquitously found in nature and play a pivotal role in a myriad of biological processes. From their fundamental role as structural components of cell membranes to their intricate involvement in signal transduction, these compounds have garnered significant attention for their therapeutic potential across a spectrum of diseases. This technical guide provides a comprehensive review of cyclitols, focusing on their classification, biological functions, and the experimental methodologies used to investigate them.

Classification and Structure

Cyclitols are cycloalkanes containing at least three hydroxyl groups, each attached to a different ring carbon atom.[1] The most common and biologically significant cyclitol is inositol, which exists in nine possible stereoisomers.[1][2] Other important classes of cyclitols include:

-

Inositols: Hexahydroxycyclohexanes, with myo-inositol being the most abundant in eukaryotes.[3][4]

-

Pinitols: 3-O-methyl-D-chiro-inositol, commonly found in legumes.

-

Quercitols: Pentahydroxycyclohexanes.

-

Conduritols: Tetrahydroxycyclohexenes.

The stereochemistry of cyclitols is complex and is a key determinant of their biological activity.

Biological Significance and Therapeutic Applications

Cyclitols are integral to cellular function, acting as signaling molecules, osmolytes, and structural precursors. Their diverse biological activities have positioned them as promising candidates for drug development.

Signal Transduction

The most well-characterized role of cyclitols is in signal transduction, primarily through the inositol phosphate signaling pathway . Myo-inositol is a precursor for phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid. Upon stimulation by various extracellular signals, PIP2 is hydrolyzed by phospholipase C (PLC) to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium, which in turn activates a host of cellular processes, including muscle contraction, neurotransmission, and cell proliferation.

Cyclitols and their derivatives have also been shown to modulate other signaling pathways, including those involved in inflammation and oxidative stress. For instance, certain cyclitols can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses.

Osmoregulation

In response to osmotic stress, such as high salinity or drought, plants and other organisms accumulate compatible solutes, including cyclitols. These compounds act as osmolytes, helping to maintain cell turgor and protect cellular structures from damage without interfering with normal metabolic processes.

Therapeutic Potential

The diverse biological activities of cyclitols have translated into a wide range of therapeutic applications.

-

Metabolic Disorders: Myo-inositol and D-chiro-inositol have been extensively studied for their insulin-sensitizing properties and are used in the management of Polycystic Ovary Syndrome (PCOS) and insulin resistance.

-

Neurodegenerative Diseases: Alterations in inositol metabolism have been implicated in the pathogenesis of neurodegenerative disorders like Alzheimer's disease. Some cyclitols are being investigated for their potential to modulate pathways involved in neuroinflammation and amyloid-beta aggregation.

-

Cancer: The anti-inflammatory and antioxidant properties of certain cyclitols suggest their potential as chemopreventive agents.

-

Infectious Diseases: Some cyclitols and their derivatives have shown inhibitory activity against enzymes from pathogenic organisms, such as α-glucosidase, making them potential leads for the development of new anti-diabetic and anti-viral drugs.

Quantitative Data on Biological Activities

The following tables summarize key quantitative data related to the biological activities of various cyclitols.

Table 1: IC50 Values of Cyclitols in Enzyme Inhibition and NF-κB Assays

| Cyclitol/Derivative | Target | Assay | IC50 Value | Reference |

| L-(+)-Bornesitol | NF-κB | TPA-mediated NF-κB activation | 27.5 ± 3.8 µM | |

| Quinic Acid | NF-κB | TPA-mediated NF-κB activation | 85.0 ± 12.3 µM | |

| Per-O-acetyl-1l-(+)-bornesitol | NF-κB | TPA-mediated NF-κB activation | 38.4 ± 6.2 µM | |

| scyllo-Inositol | NF-κB | TPA-mediated NF-κB activation | 83.0 ± 13.7 µM | |

| β-D-galactoside-myo-inositol | NF-κB | TPA-mediated NF-κB activation | 52.4 ± 8.4 µM | |

| myo-Inositol | NF-κB | TPA-mediated NF-κB activation | >180.2 µM | |

| D-chiro-Inositol 2,3,4,5-tetrakisphosphate | Ins(3,4,5,6)P4 1-kinase/Ins(1,3,4)P3 5/6-kinase | Enzyme Inhibition Assay | 1.5 µM | |

| L-chiro-Inositol 2,3,4,5-tetrakisphosphate | Ins(3,4,5,6)P4 1-kinase/Ins(1,3,4)P3 5/6-kinase | Enzyme Inhibition Assay | >30 µM |

Table 2: Clinical Dosages of Inositols for PCOS and Metabolic Conditions

| Inositol | Condition | Dosage | Study Outcome | Reference |

| myo-Inositol & D-chiro-Inositol (40:1 ratio) | Polycystic Ovary Syndrome (PCOS) | 2g of inositols twice a day for 3 months | Restoration of ovulation and normalization of hormonal parameters. | |

| D-chiro-Inositol | Polycystic Ovary Syndrome (PCOS) | 1200 mg once a day for 6-8 weeks | Improved insulin sensitivity, decreased free testosterone, and induced ovulation in 86% of women. | |

| myo-Inositol | Insulin Resistance in PCOS | 2g in the morning for 12 weeks | Significant reduction in plasma LH, prolactin, testosterone, and insulin; improved insulin sensitivity. | |

| myo-Inositol | Gestational Diabetes | 2g two times per day | Significantly improved fasting glucose, insulin, and HOMA-IR value. |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and biological evaluation of cyclitols.

Extraction of Cyclitols from Plant Material by Maceration

Maceration is a simple and widely used technique for extracting thermolabile compounds like cyclitols from plant materials.

Materials:

-

Dried and coarsely powdered plant material

-

Solvent (e.g., 80% ethanol, methanol, or water)

-

Airtight container (e.g., glass jar with a lid)

-

Shaker or magnetic stirrer (optional)

-

Filter paper (e.g., Whatman No. 1)

-

Funnel

-

Rotary evaporator

Procedure:

-

Weigh a desired amount of the powdered plant material and place it in the airtight container.

-

Add the solvent to the container, ensuring that the plant material is completely submerged. A common solid-to-solvent ratio is 1:10 (w/v).

-

Seal the container and keep it at room temperature for a period of 3 to 7 days.

-

Agitate the mixture periodically (at least once a day) by shaking or stirring to enhance the extraction efficiency.

-

After the maceration period, separate the extract from the solid plant residue by filtration through filter paper.

-

Wash the residue with a small amount of fresh solvent to recover any remaining extract.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude cyclitol-containing extract.

-

Store the crude extract at 4°C for further purification and analysis.

Purification of Cyclitols by Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying compounds from a crude extract based on their polarity.

Materials:

-

Crude cyclitol extract

-

Silica gel (for normal-phase chromatography) or C18-functionalized silica (for reversed-phase chromatography)

-

Solvents for the mobile phase (e.g., a gradient of ethyl acetate and methanol for normal-phase)

-

Chromatography column

-

Compressed air or nitrogen source

-

Fraction collector or test tubes

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in the least polar solvent of your mobile phase system.

-

Pour the slurry into the column and allow it to settle, ensuring there are no air bubbles.

-

Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the mobile phase or a suitable solvent.

-

Carefully apply the dissolved sample onto the top of the silica gel bed.

-

-

Elution:

-

Add the mobile phase to the column and apply gentle pressure using compressed air or nitrogen to achieve a constant flow rate.

-

Start with a low polarity mobile phase and gradually increase the polarity (gradient elution) to separate compounds with different polarities.

-

-

Fraction Collection:

-

Collect the eluate in fractions using a fraction collector or manually in test tubes.

-

-

Analysis of Fractions:

-

Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light or by using a suitable staining reagent.

-

Combine the fractions containing the purified cyclitol.

-

-

Solvent Removal:

-

Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified cyclitol.

-

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.

Materials:

-

DPPH solution (0.1 mM in methanol or ethanol)

-

Purified cyclitol or plant extract dissolved in a suitable solvent

-

Positive control (e.g., Ascorbic acid or Trolox)

-

Spectrophotometer

-

96-well microplate or cuvettes

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the DPPH radical in methanol or ethanol and store it in the dark.

-

Prepare a series of dilutions of the test sample and the positive control.

-

-

Assay in a 96-well Microplate:

-

To each well, add a specific volume of the sample or control solution (e.g., 100 µL).

-

Add the DPPH working solution to all wells (e.g., 100 µL).

-

For the blank, add the solvent used for the sample instead of the sample itself.

-

-

Incubation:

-

Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity (% RSA) using the following formula: % RSA = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

-

Plot a graph of % RSA against the concentration of the sample to determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

-

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a representative workflow for cyclitol-based drug discovery.

Inositol Phosphate Signaling Pathway

Caption: Inositol Phosphate Signaling Pathway.

Cyclitol-Mediated Anti-inflammatory Signaling (NF-κB Pathway)

Caption: Cyclitol Anti-inflammatory Signaling.

Workflow for Cyclitol-Based Drug Discovery and Development

Caption: Cyclitol Drug Discovery Workflow.

Conclusion

Cyclitols represent a structurally diverse and biologically significant class of natural products. Their fundamental roles in cellular signaling and stress response, coupled with their promising therapeutic activities, make them a rich area for continued research and drug development. The methodologies outlined in this guide provide a framework for the exploration and characterization of novel cyclitols and their potential applications in medicine. As our understanding of the intricate signaling pathways they modulate deepens, so too will the opportunities to harness these fascinating molecules for the betterment of human health.

References

Ononitol Monohydrate: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ononitol monohydrate, a naturally occurring cyclitol, has garnered significant scientific interest for its diverse pharmacological activities. Isolated from various plant sources, including Cassia tora L., this glycosidic flavanol has demonstrated promising therapeutic potential, particularly in the realms of anti-inflammatory, anti-cancer, and potentially metabolic regulation. This technical guide provides a comprehensive overview of the current state of research on Ononitol monohydrate, detailing its mechanisms of action, summarizing key quantitative data, and providing insights into experimental protocols. The guide is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic applications of this compelling bioactive compound.

Core Therapeutic Applications

Current research predominantly highlights two major therapeutic avenues for Ononitol monohydrate: its potent anti-inflammatory effects and its targeted anti-cancer activity, particularly against colorectal cancer.

Anti-inflammatory Properties

Ononitol monohydrate has been shown to exhibit significant anti-inflammatory and analgesic activities in various preclinical models. The primary mechanism is believed to be the inhibition of the synthesis or release of inflammatory mediators.[1]

Quantitative Data Summary: Anti-inflammatory and Analgesic Activity

| Experimental Model | Dosage (OM) | Effect | Percentage Inhibition/Reduction | Reference Compound |

| Carrageenan-induced hind paw edema (rats) | 20 mg/kg | Reduction in paw edema | 50.69% | Indomethacin (10 mg/kg) |

| Croton oil-induced ear edema (mice) | 20 mg/kg | Reduction in ear edema | 61.06% | Indomethacin (10 mg/kg) |

| Cotton pellet-induced granuloma (rats) | 20 mg/kg | Reduction in granuloma tissue formation | 36.25% | Indomethacin (10 mg/kg) |

| Adjuvant-induced arthritis (rats) | 20 mg/kg | Inhibition of paw thickness | 53.64% | Indomethacin (10 mg/kg) |

Anti-Cancer Activity: Colorectal Cancer

Ononitol monohydrate has demonstrated significant cytotoxic activity against HT-115 human colorectal cancer cells.[2][3][4][5] Its mechanism of action involves the suppression of pro-inflammatory and pro-tumorigenic pathways, leading to the induction of apoptosis.

Quantitative Data Summary: Anti-proliferative and Pro-apoptotic Effects on HT-115 Cells

| Parameter | Concentration (OMH) | Time | Result |

| Cell Viability Inhibition | 16 µM | 48 h | 84% |

| IC50 | 3.2 µM | 24 h | - |

| IC50 | 1.5 µM | 48 h | - |

| Apoptotic Cells | 3.2 µM | 48 h | 64% |

| Necrotic Cells | 3.2 µM | 48 h | 3% |

| COX-2 Protein Expression | 3.2 µM | 48 h | Two-fold decrease |

| PGE-2 Protein Expression | 3.2 µM | 48 h | Significant decrease |

| TNF-α Protein Expression | 3.2 µM | 48 h | One-fold decrease |

Signaling Pathways

Inhibition of the COX-2/PGE-2 Inflammatory Axis

In the context of colorectal cancer, Ononitol monohydrate exerts its anti-tumor effects by targeting the cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE-2) inflammatory axis. This pathway is crucial in promoting inflammation and tumorigenesis. By inhibiting COX-2, Ononitol monohydrate reduces the production of PGE-2, a key mediator of inflammation and cell proliferation.

Modulation of the NF-κB Signaling Pathway

Ononitol monohydrate also modulates the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses and cell survival. By inhibiting NF-κB, a key inhibitor of apoptosis, Ononitol monohydrate promotes programmed cell death in cancer cells. This action is upstream of the COX-2/PGE-2 axis, as pro-inflammatory cytokines that activate NF-κB also induce COX-2 expression.

Potential Therapeutic Applications: Areas for Future Research

While the anti-inflammatory and anti-cancer properties of Ononitol monohydrate are the most extensively studied, its chemical nature as an inositol suggests potential in other therapeutic areas. However, it is crucial to note that the following applications are largely extrapolated from studies on other inositol isomers, and dedicated research on Ononitol monohydrate is required for validation.

Metabolic Disorders and Insulin Signaling

Inositols, as a class of compounds, are known to play a role as second messengers in insulin signaling pathways, and supplementation has shown benefits in improving insulin sensitivity and glucose metabolism. Myo-inositol and D-chiro-inositol, in particular, have been investigated for their potential in managing conditions like Polycystic Ovary Syndrome (PCOS) and type 2 diabetes. Given that Ononitol monohydrate is a derivative of inositol, it is plausible that it may also modulate insulin signaling, potentially through the PI3K/Akt pathway. One study has noted that Ononitol monohydrate regulates lipid metabolism in adipocytes. Further investigation into its specific effects on glucose uptake, insulin receptor sensitivity, and the PI3K/Akt pathway is warranted.

Neuroprotective Effects

Certain inositol isomers, such as scyllo-inositol, have been investigated for their neuroprotective properties, particularly in the context of Alzheimer's disease, by inhibiting the aggregation of amyloid-β peptides. There is currently no direct evidence for the neuroprotective effects of Ononitol monohydrate. However, its antioxidant properties, which are often linked to neuroprotection, suggest that this is a viable area for future research. Studies could explore its ability to mitigate oxidative stress in neuronal cells and its impact on protein aggregation in models of neurodegenerative diseases.

Detailed Experimental Protocols

In Vivo Anti-inflammatory Studies

This model is a standard for evaluating acute anti-inflammatory activity.

-

Animals: Male Wistar rats (150-180 g).

-

Groups:

-

Control (vehicle, e.g., 1% carboxymethyl cellulose).

-

Ononitol monohydrate (e.g., 20 mg/kg, p.o.).

-

Reference drug (e.g., Indomethacin, 10 mg/kg, p.o.).

-

-

Procedure:

-

Administer the test compounds orally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.

-

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

This model assesses the effect on the proliferative phase of inflammation.

-

Animals: Male Wistar rats (150-180 g).

-

Procedure:

-

Autoclaved cotton pellets (10 mg) are implanted subcutaneously in the axilla region of anesthetized rats.

-

Administer Ononitol monohydrate (e.g., 20 mg/kg, p.o.) and the reference drug daily for 7 days.

-

On the 8th day, sacrifice the animals, dissect the granulomas, remove extraneous tissue, and dry them at 60°C to a constant weight.

-

-

Data Analysis: Compare the dry weight of the granulomas in the treated groups with the control group to determine the percentage inhibition.

In Vitro Anti-Cancer Studies

-

Cell Line: HT-115 human colorectal carcinoma cells.

-

Culture Conditions: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO2 incubator.

-

Procedure:

-

Seed HT-115 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Ononitol monohydrate (e.g., 0.75, 1.5, 3.2, 8, 16 µM) for 24 and 48 hours.

-

After the incubation period, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

-

Procedure:

-

Treat HT-115 cells with Ononitol monohydrate as described for the cytotoxicity assay.

-

After treatment, wash the cells with phosphate-buffered saline (PBS).

-

Stain the cells with a mixture of acridine orange (100 µg/mL) and ethidium bromide (100 µg/mL).

-

Observe the cells under a fluorescence microscope.

-

-

Interpretation:

-

Live cells: Green nucleus with intact structure.

-

Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

-

Late apoptotic cells: Orange-stained nucleus with chromatin condensation or fragmentation.

-

Necrotic cells: Uniformly orange-stained nucleus.

-

Conclusion and Future Directions

Ononitol monohydrate has demonstrated significant potential as a therapeutic agent, particularly for inflammatory conditions and colorectal cancer. Its well-defined mechanisms of action, involving the inhibition of the COX-2/PGE-2 and NF-κB signaling pathways, provide a strong foundation for further drug development.

Future research should focus on several key areas:

-

Elucidating the role of Ononitol monohydrate in insulin signaling and metabolic disorders. Specific studies are needed to move beyond the general effects of inositols and determine the direct impact of Ononitol monohydrate on glucose and lipid metabolism.

-

Investigating the neuroprotective potential of Ononitol monohydrate. Given the antioxidant properties of related compounds, exploring its effects in models of neurodegenerative diseases is a logical next step.

-

Conducting comprehensive preclinical safety and pharmacokinetic studies. To advance Ononitol monohydrate towards clinical application, a thorough understanding of its absorption, distribution, metabolism, excretion, and toxicity profile is essential.

-

Exploring synergistic effects with existing therapies. Investigating the potential of Ononitol monohydrate to enhance the efficacy of current anti-inflammatory and anti-cancer drugs could lead to novel combination therapies.

References